![molecular formula C22H22N2O5S B2457881 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 922558-47-2](/img/structure/B2457881.png)
2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C22H22N2O5S and its molecular weight is 426.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide (CAS Number: 922558-47-2) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H22N2O5S with a molecular weight of 426.5 g/mol. The compound features several functional groups, including a benzo[d][1,3]dioxole moiety, a methoxybenzo[d]thiazole group, and a tetrahydrofuran ring, which may contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives of benzo[d][1,3]dioxole have shown significant cytotoxic effects against various cancer cell lines.
- Synthesis and Testing : A study synthesized several derivatives and evaluated their anticancer activity. Compounds with similar structures exhibited IC50 values ranging from 1.54 µM to 4.52 µM against HepG2, HCT116, and MCF7 cell lines, indicating potent activity compared to the standard drug doxorubicin (IC50 values around 7.46 µM) .
-
Mechanisms of Action : The anticancer mechanisms were explored through:
- EGFR Inhibition : The compound's ability to inhibit epidermal growth factor receptor (EGFR) was assessed.
- Apoptosis Assessment : Annexin V-FITC assays indicated that treated cells underwent apoptosis.
- Cell Cycle Analysis : Flow cytometry revealed that the compound could induce cell cycle arrest in the G2-M phase .
Other Biological Activities
In addition to anticancer properties, the compound may exhibit other biological activities:
- Antioxidant Activity : Compounds containing benzo[d][1,3]dioxole have been reported to possess antioxidant properties. In vitro assays using DPPH radical scavenging showed promising results for derivatives .
- Anti-inflammatory Effects : Some studies suggest that related compounds may have anti-inflammatory effects due to their ability to modulate inflammatory pathways .
Case Study 1: Anticancer Efficacy
A recent investigation into benzodioxole derivatives demonstrated that compound 2a (closely related to the target compound) exhibited strong cytotoxicity against Hep3B liver cancer cells with an IC50 value significantly lower than that of conventional treatments . The study emphasized the importance of structural modifications in enhancing biological activity.
Case Study 2: Mechanistic Insights
Research focusing on molecular docking studies provided insights into how these compounds interact with target proteins involved in cancer progression. The binding affinities were evaluated against known targets such as EGFR and Bcl-2 proteins, suggesting potential pathways for therapeutic intervention .
Comparative Table of Biological Activities
Compound Type | Anticancer Activity (IC50 µM) | Mechanism of Action |
---|---|---|
Doxorubicin | 7.46 | Chemotherapy standard |
Compound 2a | 1.54 (HepG2), 4.52 (MCF7) | EGFR inhibition, apoptosis induction |
Compound 2b | Higher IC50 (>150) | Less potent compared to 2a |
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-26-17-5-2-6-19-21(17)23-22(30-19)24(12-15-4-3-9-27-15)20(25)11-14-7-8-16-18(10-14)29-13-28-16/h2,5-8,10,15H,3-4,9,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HENABPWVWSGRMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N(CC3CCCO3)C(=O)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.